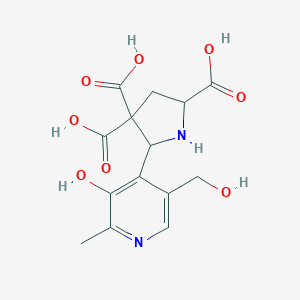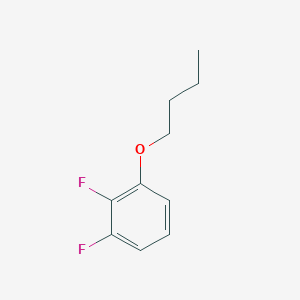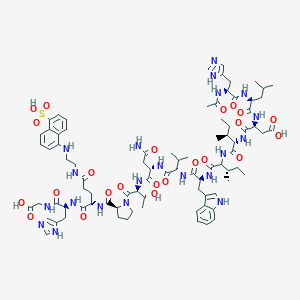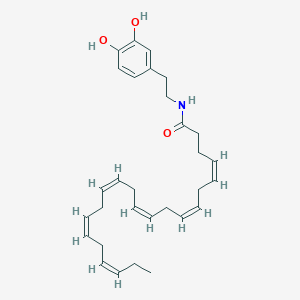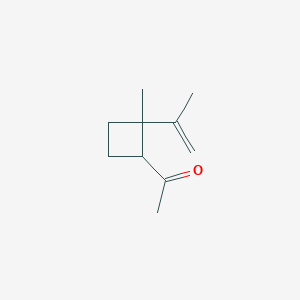
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone, also known as MACE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MACE is a cyclic ketone that is structurally similar to other ketones, such as cyclohexanone and acetone. However, the unique structure of MACE makes it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may act as a substrate for enzymes such as ketoreductases, which can reduce the ketone group to form an alcohol. This reduction reaction is important in the synthesis of various compounds, including pharmaceuticals.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may have low toxicity and may not cause significant adverse effects in laboratory animals. More research is needed to fully understand the effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized from commercially available starting materials. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is also relatively inexpensive compared to other compounds used in research. However, one limitation of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. One area of interest is in the development of new drugs based on the structure of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can also be used as a probe to study the mechanism of action of enzymes involved in the reduction of ketones. In addition, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.
Synthesemethoden
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and lithium aluminum hydride. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the cyclic ketone. The overall yield of the synthesis is approximately 40%.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of organic chemistry, where 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has also been studied for its potential use in the development of new drugs. In addition, 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been used as a probe to study the mechanism of action of enzymes such as ketoreductases.
Eigenschaften
CAS-Nummer |
131510-65-1 |
|---|---|
Produktname |
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2-methyl-2-prop-1-en-2-ylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-5-9(10)8(3)11/h9H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
WOJWNLZDXXNTAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(CCC1C(=O)C)C |
Kanonische SMILES |
CC(=C)C1(CCC1C(=O)C)C |
Synonyme |
Ethanone, 1-[2-methyl-2-(1-methylethenyl)cyclobutyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



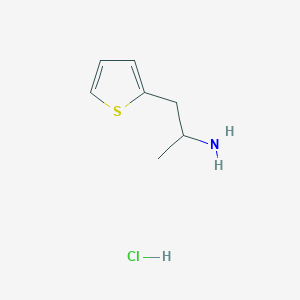
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
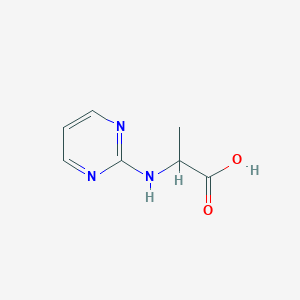
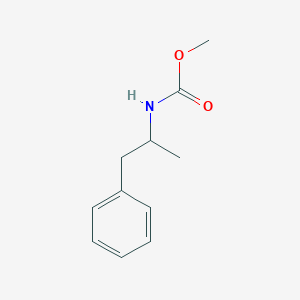
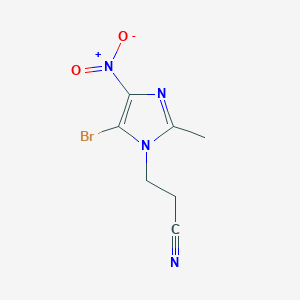
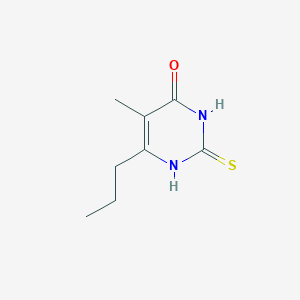
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
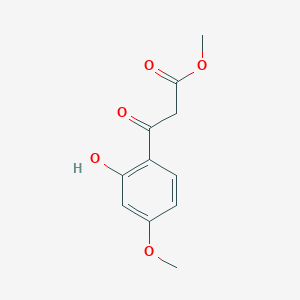
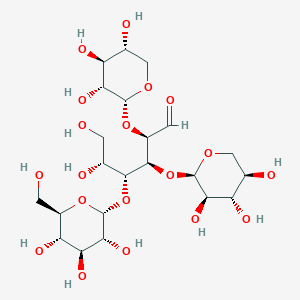
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
